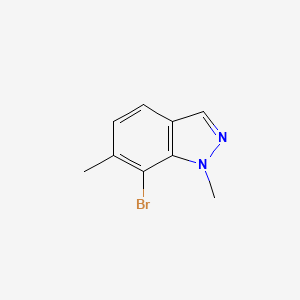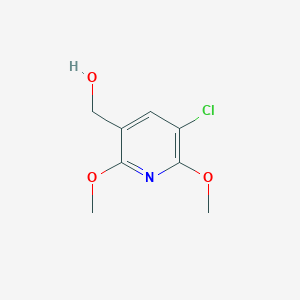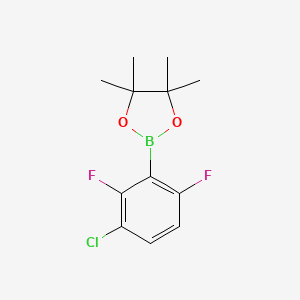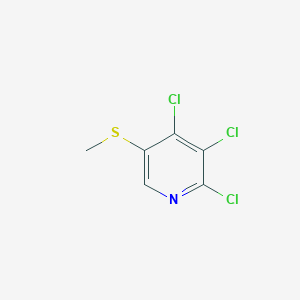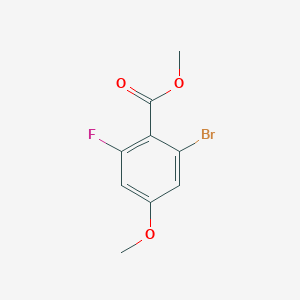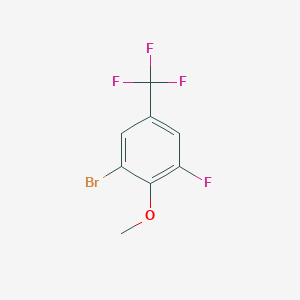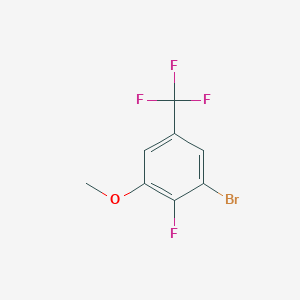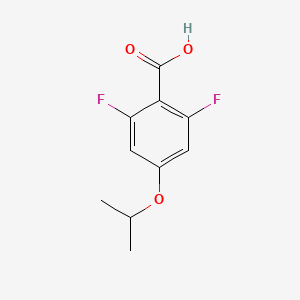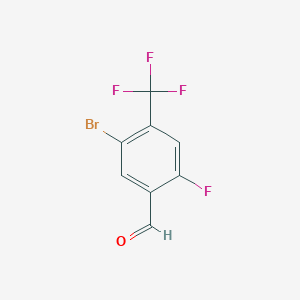
2,3,4-Trichloro-5-formylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-Trichloro-5-formylpyridine is a chemical compound with the molecular formula C6H2Cl3NO and a molecular weight of 210.45 g/mol . It is also known by its IUPAC name, 4,5,6-trichloronicotinaldehyde . This compound is characterized by the presence of three chlorine atoms and a formyl group attached to a pyridine ring, making it a highly functionalized pyridine derivative.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trichloro-5-formylpyridine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 5-chlorouracil with sulfur oxychloride in ethylene dichloride as a solvent . The reaction is carried out under reflux conditions, followed by distillation to obtain the desired product. The molar ratio of 5-chlorouracil to sulfur oxychloride can vary, but typical ratios range from 1:1 to 1:30, with reflux times ranging from 1 to 60 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar chlorination reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for large-scale production.
化学反应分析
Types of Reactions
2,3,4-Trichloro-5-formylpyridine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2,3,4-Trichloro-5-pyridinecarboxylic acid.
Reduction: 2,3,4-Trichloro-5-hydroxymethylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2,3,4-Trichloro-5-formylpyridine has several applications in scientific research:
作用机制
The mechanism of action of 2,3,4-Trichloro-5-formylpyridine and its derivatives involves interactions with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
- 2,3,5-Trichloro-4-formylpyridine
- 2,4,5-Trichloro-3-formylpyridine
- 2,3,4-Trichloro-6-formylpyridine
Uniqueness
2,3,4-Trichloro-5-formylpyridine is unique due to the specific positioning of its chlorine atoms and formyl group on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its isomers and other chlorinated pyridine derivatives .
属性
IUPAC Name |
4,5,6-trichloropyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO/c7-4-3(2-11)1-10-6(9)5(4)8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKRUZCUMUJXAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



